4-[5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-TRIAZOLE: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse applications.
Properties
Molecular Formula |
C11H9N5O |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9N5O/c1-16-7-9(6-13-16)11-15-14-10(17-11)8-2-4-12-5-3-8/h2-7H,1H3 |
InChI Key |
ITUBEFDVVWAORV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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